

molecular structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

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Compound of Interest

Compound Name: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

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An In-Depth Technical Guide to the Molecular Structure of **1,3-Dipalmitoyl-glycero-2-phosphoethanolamine** (1,3-DPPE)

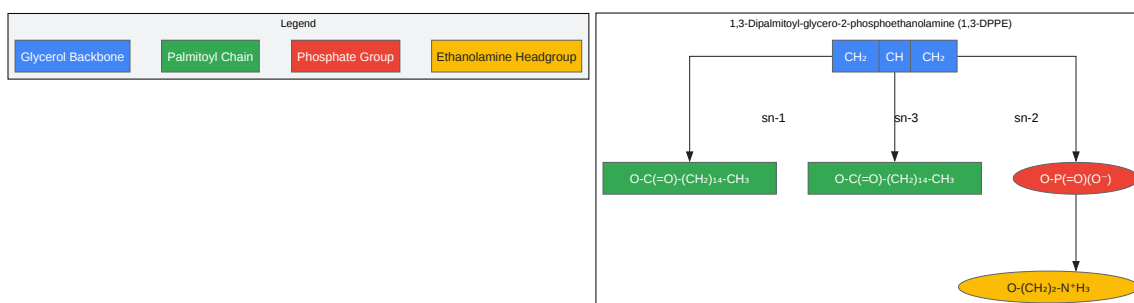
Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine, commonly abbreviated as 1,3-DPPE, is a synthetic phospholipid. Its structure is characterized by a glycerol backbone where the fatty acid chains (palmitic acid) are attached at the sn-1 and sn-3 positions, and the phosphoethanolamine headgroup is located at the sn-2 position.^{[1][2]} This atypical arrangement distinguishes it from its more common biological counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE). Due to its defined amphiphilic nature, 1,3-DPPE is a valuable tool for researchers in biophysics and drug delivery, particularly in the formation of artificial membranes such as micelles and liposomes.^[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

The core structure of 1,3-DPPE consists of a central glycerol molecule. Two saturated 16-carbon fatty acids, palmitic acid, are ester-linked to the first and third carbons (sn-1 and sn-3) of the glycerol backbone. The second carbon (sn-2) is ester-linked to a phosphate group, which in turn is bonded to an ethanolamine headgroup.

- Systematic Name: [2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate[1]
- Common Synonyms: 1,3-DPPE, 1,3-Dipalmitoyl-sn-glycero-2-PE, 1,3-Dipalmitoylphosphatidylethanolamine[1][3]
- CAS Number: 67303-93-9[3][4]
- Molecular Formula: $C_{37}H_{74}NO_8P$ [1][3][4][5]



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Diagram of the molecular structure of 1,3-DPPE.

Physicochemical Properties

The physical and chemical characteristics of 1,3-DPPE are essential for its application in experimental settings. The quantitative data below has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	691.96 g/mol	[1] [3] [4] [5]
Appearance	White to off-white powder or crystalline solid	[1]
Melting Point	192-193 °C (decomposes)	[5]
Boiling Point	723.4 ± 70.0 °C (Predicted)	[5]
Density	1.010 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in chloroform	[1]
Purity	≥98% - 99%	[1] [3]
Storage Temperature	-20°C	[1] [3]
Topological Polar Surface Area (TPSA)	134.38 Å ²	[3]
LogP	10.4963	[3]

Experimental Protocols

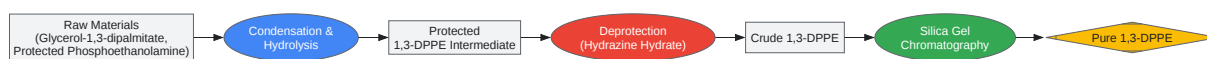
Synthesis of 1,3-DPPE

The synthesis of 1,3-DPPE is a multi-step process that involves the protection of the amine group, condensation with the glycerol backbone, and subsequent deprotection to yield the final product. The following protocol is based on a general method for synthesizing dipalmitoyl phosphoethanolamine.[\[6\]](#)

Methodology:

- Condensation & Hydrolysis:

- α,β -glycerol-1,3-dipalmitate and a protected phosphoethanolamine derivative (e.g., 2-phthalimidoethyl phosphorodichloridate) are used as starting materials.[6]
- The glycerol dipalmitate is dissolved in anhydrous pyridine, while the protected phosphoethanolamine is dissolved in anhydrous tetrahydrofuran (THF).[6]
- The pyridine solution is added dropwise to the THF solution at a controlled temperature (0-20°C). Pyridine acts as a solvent and a base for the hydrolysis reaction.[6]
- After the reaction, the pH is adjusted to 1-2 with dilute hydrochloric acid, and the resulting intermediate product is isolated by filtration.[6]
- Deprotection:
 - The protected intermediate is dissolved in a mixed solvent system, such as ethanol and THF.[6]
 - Hydrazine hydrate is added to the solution to cleave the phthalimide protecting group.[6]
 - The reaction mixture is then neutralized (pH adjusted to 5-6), and the crude product is crystallized by cooling.[6]
- Purification:
 - The crude 1,3-DPPE is purified using silica gel column chromatography to yield the final product with high purity.[6]



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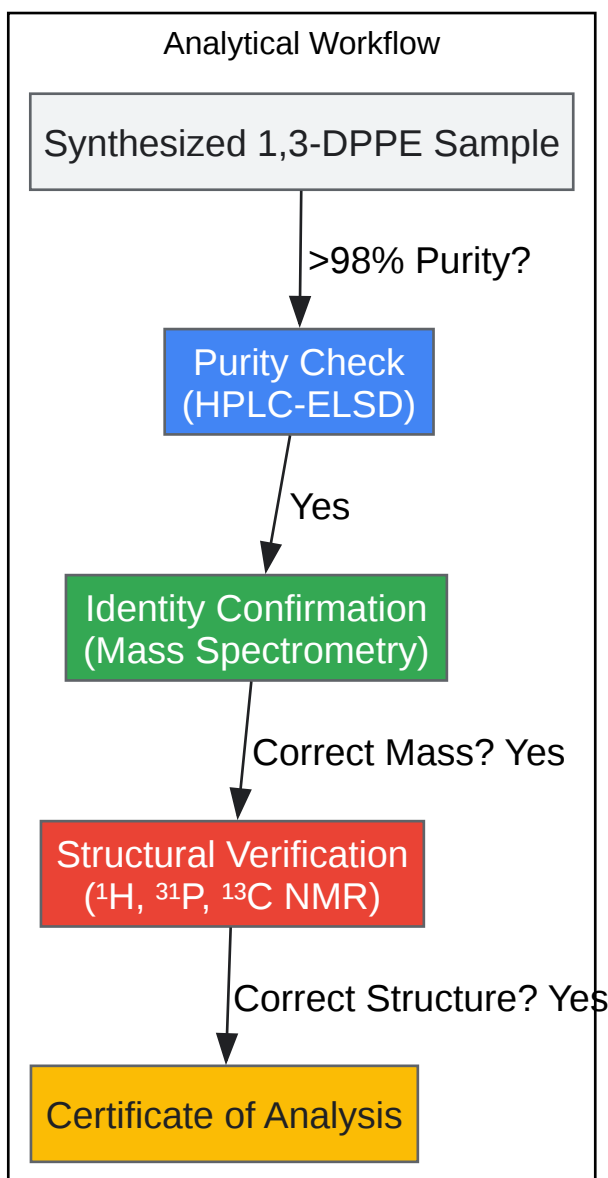
Workflow for the chemical synthesis of 1,3-DPPE.

Quality Control and Analysis

Ensuring the purity and structural integrity of synthesized 1,3-DPPE is critical for its use in research. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Methodology:

- **Purity Assessment (HPLC):** High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD), is used to determine the purity of the final compound. A purity level of >96% is typically required for research applications.^[7]
- **Identity Confirmation (Mass Spectrometry):** Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of 1,3-DPPE (691.96 g/mol).
- **Structural Elucidation (NMR):** Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ³¹P NMR, and ¹³C NMR) is used to confirm the precise molecular structure, ensuring the correct placement of the palmitoyl chains at the sn-1 and sn-3 positions and the phosphoethanolamine group at the sn-2 position.



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Standard analytical workflow for 1,3-DPPE validation.

Laboratory Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of 1,3-DPPE.

- Personal Protective Equipment (PPE): Always use chemical safety goggles, gloves, and a lab coat when handling the compound to prevent skin and eye irritation.[1]

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize exposure to the powder.[1]
- Storage: The compound is stable when stored in a tightly sealed container at the recommended temperature of -20°C.[1][3] Avoid exposure to high temperatures, moisture, and strong oxidizing agents.[1]

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